An In-depth Technical Guide to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide
An In-depth Technical Guide to 2-chloro-N-cyclopentyl-N-cyclopropylacetamide
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-chloro-N-cyclopentyl-N-cyclopropylacetamide, a molecule of interest for synthetic chemists and drug development professionals. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust profile by analyzing its constituent functional groups and leveraging data from closely related analogues. This document details the confirmed IUPAC nomenclature, projects its physicochemical properties, outlines detailed and scientifically grounded synthetic protocols, and discusses its potential reactivity and requisite safety precautions. The synthesis is presented as a logical two-step process: the formation of the precursor secondary amine, N-cyclopropylcyclopentanamine, via reductive amination, followed by its N-acylation with chloroacetyl chloride. This guide is structured to provide researchers with the foundational knowledge required to synthesize, handle, and potentially explore the applications of this compound.
Chemical Identity and Nomenclature
The systematic name for the target compound, derived according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-chloro-N-cyclopentyl-N-cyclopropylacetamide . This name is determined by identifying the parent acetamide chain and naming the substituents on the nitrogen atom alphabetically.[1][2]
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Parent Chain : Acetamide (-CH₂C(=O)N-)
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Substitution on the Acetyl Group : A chlorine atom at position 2 (2-chloro-)
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Substituents on the Nitrogen Atom : A cyclopentyl group and a cyclopropyl group, listed alphabetically (-N-cyclopentyl-N-cyclopropyl-)
The logical flow for naming this molecule is illustrated below.
Caption: IUPAC Nomenclature Logic for the Target Compound.
Structural and Molecular Information
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-cyclopentyl-N-cyclopropylacetamide | IUPAC Rules[1][2] |
| Molecular Formula | C₁₀H₁₆ClNO | Calculated |
| Molecular Weight | 201.69 g/mol | Calculated |
| SMILES | C1CC(C1)N(C2CC2)C(=O)CCl | Calculated |
| InChIKey | (Not available) | - |
| CAS Number | (Not available) | - |
Projected Physicochemical Properties
As of the date of this guide, experimentally determined physicochemical data for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide are not available in public databases. However, properties can be projected based on analogous compounds, such as 2-chloro-N-cyclopentylacetamide (PubChem CID: 1518777)[3] and other N,N-dialkyl-2-chloroacetamides.[2]
| Property | Projected Value / Description | Rationale / Analogous Compound Data |
| Appearance | Colorless to pale yellow solid or liquid. | Based on 2-chloroacetamide (colorless solid) and other N-substituted chloroacetamides.[3] |
| Melting Point | Expected to be a low-melting solid or a high-boiling liquid. | N,N-diallyl-2-chloroacetamide is a liquid. Increased molecular weight and symmetry compared to analogues may favor a solid state. |
| Boiling Point | > 200 °C (at atmospheric pressure) | N,N-dialkyl acetamides generally have high boiling points. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The polar amide group provides some water solubility, while the alkyl groups confer solubility in organic solvents. |
| LogP | ~2.5 - 3.5 | Calculated based on the lipophilicity of the cyclopentyl, cyclopropyl, and chloroacetyl moieties. |
Synthesis and Mechanistic Insights
The synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide can be logically approached via a two-stage process. This strategy involves the initial synthesis of the key intermediate, N-cyclopropylcyclopentanamine, followed by its acylation with chloroacetyl chloride.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of N-Cyclopropylcyclopentanamine (Precursor)
Reaction: Reductive amination of cyclopentanone with cyclopropylamine.
Causality and Mechanistic Discussion: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of cyclopentanone and cyclopropylamine. This is followed by dehydration to form a Schiff base (imine). The imine is then reduced in situ to the desired secondary amine.[4][5] The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq.), cyclopropylamine (1.1 eq.), and dichloromethane (DCM) as the solvent.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The reaction is mildly exothermic.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure N-cyclopropylcyclopentanamine.[6]
Step 2: Synthesis of 2-chloro-N-cyclopentyl-N-cyclopropylacetamide (Final Product)
Reaction: N-Acylation of N-cyclopropylcyclopentanamine with chloroacetyl chloride.
Causality and Mechanistic Discussion: This is a classic nucleophilic acyl substitution reaction.[7][8] The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of the chloride leaving group forms the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] The reaction is typically fast and exothermic.
Experimental Protocol: N-Acylation
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Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclopropylcyclopentanamine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Reaction Monitoring: Monitor the reaction's completion using TLC, checking for the disappearance of the starting amine.
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 2-chloro-N-cyclopentyl-N-cyclopropylacetamide.
Reactivity and Potential Applications
The primary site of reactivity on 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is the carbon-chlorine bond. The α-chloroacetamide moiety is a well-known electrophilic handle in organic synthesis. The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity makes the compound a potentially valuable building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[9]
The cyclopropyl and cyclopentyl groups can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, which are key parameters in drug design. The cyclopropylamine motif, in particular, is found in various biologically active compounds.
Safety, Handling, and Toxicity
Specific toxicity data for 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is not available. However, α-chloroacetamides as a class are known to be toxic and irritant compounds.[10][11] Chloroacetamide itself is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][12]
General Safety Precautions:
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Handling: Handle only in a well-ventilated chemical fume hood.[6][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent skin and eye contact.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
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First Aid:
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Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Given the toxicological profile of related compounds, it is imperative to treat 2-chloro-N-cyclopentyl-N-cyclopropylacetamide as a hazardous substance until specific data becomes available.
Conclusion
While 2-chloro-N-cyclopentyl-N-cyclopropylacetamide is a sparsely documented compound, its synthesis is readily achievable through established and reliable synthetic methodologies. This guide provides a robust framework for its preparation via a two-step sequence involving reductive amination and N-acylation. The inherent reactivity of the α-chloroacetamide functional group makes this compound a potentially useful intermediate for further chemical elaboration in research and development settings. All handling and synthesis should be conducted with stringent safety protocols, assuming a toxicological profile similar to other hazardous α-chloroacetamides.
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